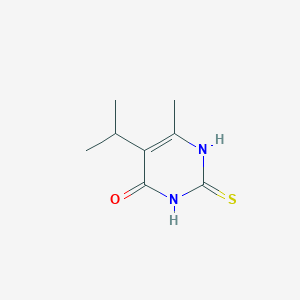
5-Isopropyl-6-methyl-2-thiouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-6-methyl-2-thiouracil is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their biological activity. This compound is characterized by the presence of a hydroxyl group at the 4th position, an isopropyl group at the 5th position, a methyl group at the 6th position, and a thiol group at the 2nd position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-6-methyl-2-thiouracil can be achieved through various synthetic routes. One common method involves the reaction of isopropylamidine with an alkylating agent in the presence of a base. The reaction typically occurs in an alkaline lower alkanol solvent system .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Isopropyl-6-methyl-2-thiouracil undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyl and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-Isopropyl-6-methyl-2-thiouracil has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes and pigments, particularly azo dyes.
Mechanism of Action
The mechanism of action of 5-Isopropyl-6-methyl-2-thiouracil involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparison with Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Known for its biological activity and used as a precursor in various syntheses.
2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid: Another pyrimidine derivative with distinct chemical properties.
Uniqueness: 5-Isopropyl-6-methyl-2-thiouracil is unique due to the presence of both hydroxyl and thiol groups, which confer distinct reactivity and potential biological activity. Its specific substitution pattern differentiates it from other pyrimidine derivatives.
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
6-methyl-5-propan-2-yl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C8H12N2OS/c1-4(2)6-5(3)9-8(12)10-7(6)11/h4H,1-3H3,(H2,9,10,11,12) |
InChI Key |
FQTGOBHHRJLGLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=S)N1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


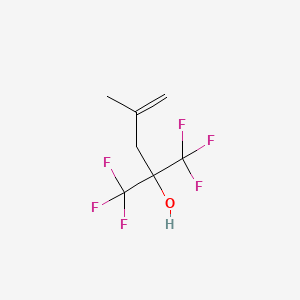
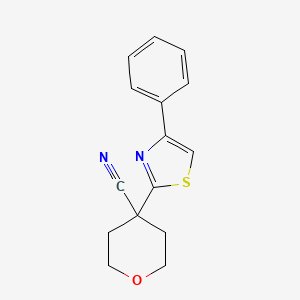
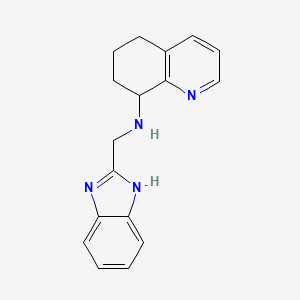
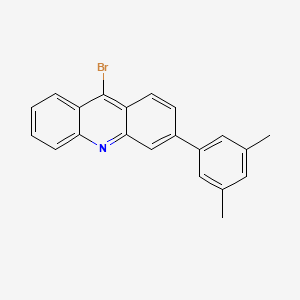
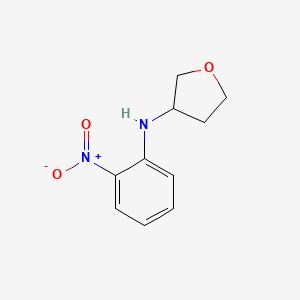
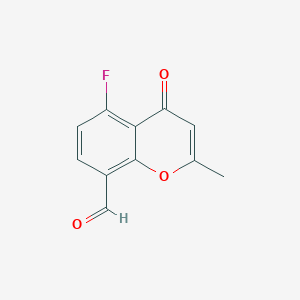
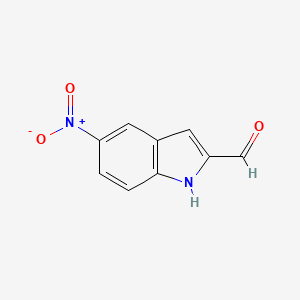
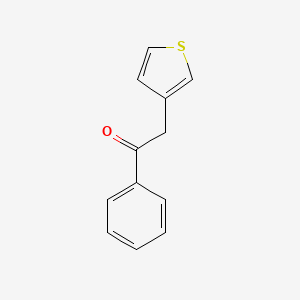
![2-{[(Tert-butoxy)carbonyl]amino}-3-methylpent-4-enoic acid](/img/structure/B8699118.png)
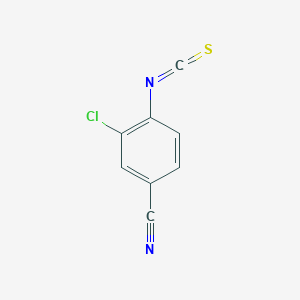
![4-[(1-Acetylpiperidin-4-yl)methyl]benzene-1-sulfonyl chloride](/img/structure/B8699136.png)
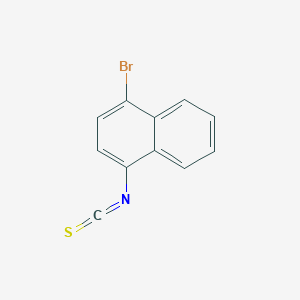
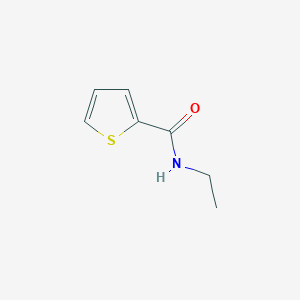
![[[2-(Acetylamino)-5-thiazolyl]thio]acetic acid](/img/structure/B8699169.png)
